molecular formula C32H48N2O4 B11553291 N,N'-bis(4-butoxyphenyl)dodecanediamide

N,N'-bis(4-butoxyphenyl)dodecanediamide

Cat. No.: B11553291
M. Wt: 524.7 g/mol
InChI Key: HDUQIMYDPKDXRY-UHFFFAOYSA-N
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Description

N,N’-bis(4-butoxyphenyl)dodecanediamide is an organic compound with the molecular formula C32H48N2O4 It is characterized by the presence of two butoxyphenyl groups attached to a dodecanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-butoxyphenyl)dodecanediamide typically involves the reaction of dodecanedioic acid with 4-butoxyaniline in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Dodecanedioic acid+24-butoxyanilineN,N’-bis(4-butoxyphenyl)dodecanediamide+2H2O\text{Dodecanedioic acid} + 2 \text{4-butoxyaniline} \rightarrow \text{N,N'-bis(4-butoxyphenyl)dodecanediamide} + 2 \text{H}_2\text{O} Dodecanedioic acid+24-butoxyaniline→N,N’-bis(4-butoxyphenyl)dodecanediamide+2H2​O

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-butoxyphenyl)dodecanediamide may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-butoxyphenyl)dodecanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N,N’-bis(4-butoxyphenyl)dodecanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-butoxyphenyl)dodecanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-phenoxyphenyl)dodecanediamide: Similar structure but with phenoxy groups instead of butoxy groups.

    N,N’-bis(4-methoxyphenyl)dodecanediamide: Contains methoxy groups instead of butoxy groups.

Uniqueness

N,N’-bis(4-butoxyphenyl)dodecanediamide is unique due to its specific butoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C32H48N2O4

Molecular Weight

524.7 g/mol

IUPAC Name

N,N'-bis(4-butoxyphenyl)dodecanediamide

InChI

InChI=1S/C32H48N2O4/c1-3-5-25-37-29-21-17-27(18-22-29)33-31(35)15-13-11-9-7-8-10-12-14-16-32(36)34-28-19-23-30(24-20-28)38-26-6-4-2/h17-24H,3-16,25-26H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

HDUQIMYDPKDXRY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CCCCCCCCCCC(=O)NC2=CC=C(C=C2)OCCCC

Origin of Product

United States

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